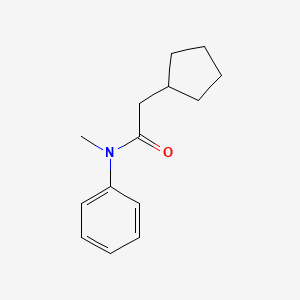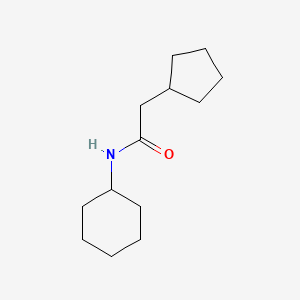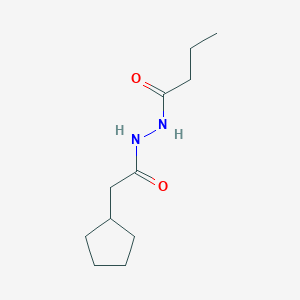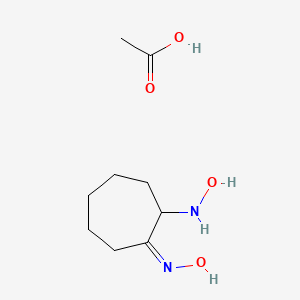![molecular formula C22H28N2O3 B5914788 N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive antagonist of the NMDA receptor. It is used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用机制
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. By blocking the excessive activation of NMDA receptors, this compound helps to restore the balance between excitation and inhibition in the brain, which is disrupted in neurodegenerative disorders. This compound also modulates the release of glutamate, which is a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the brain. It improves synaptic plasticity, reduces oxidative stress, and enhances mitochondrial function. This compound also regulates the expression of various genes and proteins involved in neuroprotection and neuroinflammation. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key factor in neuronal survival and synaptic plasticity.
实验室实验的优点和局限性
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily administered to animals and has a long half-life, which allows for sustained drug exposure. However, this compound also has some limitations, such as its poor solubility in water and its tendency to bind to other receptors besides the NMDA receptor. These factors can affect the accuracy and reproducibility of experimental results.
未来方向
There are several future directions for N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide research, including the development of more potent and selective NMDA receptor antagonists, the investigation of this compound's effects on other neurotransmitter systems, and the exploration of this compound's potential role in neuroprotection and neuroinflammation. Additionally, more studies are needed to determine the optimal dosing and administration regimen for this compound in different neurodegenerative disorders.
合成方法
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide can be synthesized using a multistep process starting from 1-Adamantylamine. The synthesis involves the reaction of 1-Adamantylamine with 3-(4-Morpholinyl)aniline in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). The product obtained is then treated with acetic anhydride to form this compound.
科学研究应用
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been investigated for its role in the treatment of neuropathic pain, epilepsy, and traumatic brain injury. This compound has been shown to improve cognitive function, reduce neuronal damage, and enhance neuroprotection in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c25-20(24-4-6-27-7-5-24)18-2-1-3-19(11-18)23-21(26)22-12-15-8-16(13-22)10-17(9-15)14-22/h1-3,11,15-17H,4-10,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSWFYSKHKDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)





![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)


